2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound belonging to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. This compound is notable for its potential pharmacological activities, particularly in medicinal chemistry, where it has been investigated for various therapeutic applications.
Research on this compound can be traced back to studies focusing on the synthesis and evaluation of benzothiazole derivatives. These studies highlight the compound's significance in developing new medicinal agents, especially in anti-tubercular and anticancer therapies. Recent literature has documented various synthetic routes and biological evaluations of benzothiazole derivatives, including 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one .
2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one can be classified as:
The synthesis of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves several key synthetic methodologies:
The synthesis often starts with the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones in the presence of catalysts or under specific conditions (e.g., acidic or basic media). Variations in the reaction conditions can significantly affect the yield and purity of the final product .
The molecular structure of 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one consists of:
In terms of reactivity, 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one can participate in several chemical reactions:
The synthetic pathways often involve careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and minimize by-products .
The mechanism of action for compounds like 2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves interaction with biological targets such as enzymes or receptors within microbial cells or cancerous tissues.
In vitro studies have demonstrated that certain benzothiazole derivatives exhibit significant inhibitory activity against specific enzymes involved in cellular metabolism or signal transduction pathways. For example, they may induce apoptosis in cancer cells by modulating mitochondrial pathways .
2-(3-pyridinyl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one has been explored for various applications:
This compound exemplifies the ongoing research efforts aimed at developing effective therapeutic agents based on benzothiazole scaffolds .
High-throughput screening of the Janssen corporate library against the metabotropic glutamate 5 (mGlu5) receptor identified chromanone 9 (EC~50~ = 128 nM, Glu Max = 82%) as a singleton hit with selective positive allosteric modulator (PAM) activity. This compound exhibited favorable initial characteristics including low molecular weight, moderate lipophilicity (clogP = 3.3), and high ligand efficiency (LE = 0.34). Crucially, it demonstrated >100-fold selectivity over other mGlu receptor subtypes (mGlu1,2,8 EC~50~ > 10 μM). However, 9 contained a labile ester functionality that underwent complete hydrolysis in rat plasma, precluding further in vivo evaluation. Metabolic instability necessitated scaffold optimization while preserving the promising pharmacological profile. Subsequent screening efforts focused on dihydrothiazolopyridone scaffolds identified compound 13 as a potent follow-up hit, exhibiting a 21-fold increase in potency (EC~50~ = 33 nM, 71% Glu Max) compared to the acetylene-linked chromanone 12 while maintaining equivalent selectivity [1].
Table 1: Pharmacological Profiling of Key HTS Hits
Compound | Scaffold | mGlu5 PAM EC~50~ (nM) | Glu Max (%) | Selectivity (mGlu1-4,6-8) | Metabolic Stability (Human Liver Microsomes, % remaining) |
---|---|---|---|---|---|
Chromanone 9 | Chromanone | 128 | 82 | >10 μM | 0% (rat plasma hydrolysis) |
Dihydrobenzothiazolone 13 | Dihydrothiazolopyridone | 33 | 71 | >10 μM | 55% (15 min) |
The chromanone core presented intrinsic metabolic liabilities, primarily due to its ketone moiety acting as a metabolic hot spot and potential site for enzymatic reduction or conjugation. Medicinal chemistry efforts systematically explored bicyclic scaffolds designed to replace the chromanone while mimicking its key pharmacophoric elements. A critical design principle involved retaining hydrogen bond acceptors capable of replicating interactions with the mGlu5 receptor hinge region. Acetylenic spacers were conserved based on structural precedents from potent mGlu5 PAM chemotypes like VU0360172 and LSN2463359. Combining this spacer with hydrogen-bond-accepting bicyclic systems yielded dihydrothiazolopyridone 13. This scaffold swap delivered substantial improvements:
The success of this strategy validated the hypothesis that the chromanone's hydrogen-bond-accepting properties were critical for activity and could be replicated by the more stable lactam within the dihydrothiazolopyridone framework.
Initial chromanone hit 9 and early analogues suffered from rapid ester hydrolysis. A dedicated parallel strategy explored diverse ester surrogate libraries to identify metabolically stable linkers connecting the core bicyclic system to the distal aryl ring. Systematic investigation included:
Table 2: Evaluation of Key Ester Surrogate Chemotypes
Surrogate Class | Representative Compound | mGlu5 PAM EC~50~ | Glu Max (%) | Metabolic Stability (Human/Rat Liver Microsomes) | Key Advantage |
---|---|---|---|---|---|
Ester (Initial Hit) | Chromanone 9 | 128 nM | 82 | Low (Complete hydrolysis in rat plasma) | Potency |
Benzyloxy Ether | Compound 10 | 950 nM | 76 | Moderate Improvement | Moderate potency, improved stability |
Phenoxymethyl Ether | Compound 11 | 2.14 µM | 94 | Significant Improvement | Good stability, retained efficacy |
Phenoxymethyl and benzyloxy ethers (10, 11) proved particularly effective, maintaining significant mGlu5 PAM activity (EC~50~ = 950 nM and 2.14 µM, respectively) and selectivity (mGlu1–4,6–8 EC~50~ > 10 μM) while offering substantially enhanced metabolic stability compared to the progenitor ester [1]. These ether linkers became privileged motifs integrated into the optimized dihydrothiazolopyridone scaffold, as seen in advanced compounds like 16a. This approach aligns with broader medicinal chemistry strategies utilizing non-classical bioisosteres like ethers to replace labile esters while conserving spatial occupancy and polarity [9].
The 3-pyridinyl ring appended to the dihydrothiazolopyridone core serves as a critical vector for structure-activity relationship (SAR) exploration and physicochemical property modulation. Regioselective functionalization focused primarily on the meta-position (C3) due to its established role in hinge binding interactions within the mGlu5 allosteric site. Key strategies and findings include:
Synthetic access to these regioselectively modified analogues relied heavily on transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) using halogenated dihydrothiazolopyridone precursors or by employing pre-functionalized pyridinyl building blocks during the core assembly. Protecting group strategies were often necessary to ensure chemoselectivity, particularly when modifying the pyridine nitrogen or adjacent positions [1] [10]. The SAR derived from this focused exploration informed the selection of the unsubstituted 3-pyridinyl group for advanced compounds like 16a, which demonstrated robust in vivo efficacy in reversing amphetamine-induced hyperlocomotion in rats, validating the optimization efforts.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8